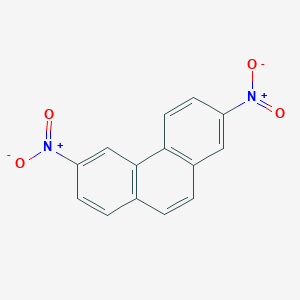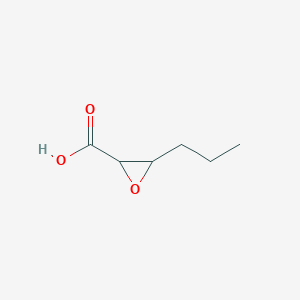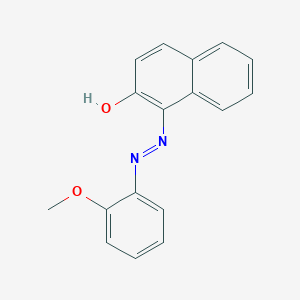![molecular formula C8H15N B117820 Bicyclo[2.2.1]heptan-2-amine, 1-methyl-, (1R-endo)-(9CI) CAS No. 156473-11-9](/img/structure/B117820.png)
Bicyclo[2.2.1]heptan-2-amine, 1-methyl-, (1R-endo)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[2.2.1]heptan-2-amine, 1-methyl-, (1R-endo)-(9CI) is a chemical compound that has been gaining attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a bicyclic amine that contains a seven-membered ring, and it has been found to have interesting pharmacological properties. In
Mecanismo De Acción
The mechanism of action of Bicyclo[2.2.1]heptan-2-amine, 1-methyl-, (Bicyclo[2.2.1]heptan-2-amine, 1-methyl-, (1R-endo)-(9CI))-(9CI) is not fully understood, but it is believed to involve the inhibition of certain enzymes. This compound has been found to be a potent inhibitor of monoamine oxidase, which is an enzyme that is involved in the breakdown of neurotransmitters in the brain. By inhibiting this enzyme, Bicyclo[2.2.1]heptan-2-amine, 1-methyl-, (Bicyclo[2.2.1]heptan-2-amine, 1-methyl-, (1R-endo)-(9CI))-(9CI) may be able to increase the levels of neurotransmitters in the brain, which could have therapeutic benefits.
Efectos Bioquímicos Y Fisiológicos
Bicyclo[2.2.1]heptan-2-amine, 1-methyl-, (Bicyclo[2.2.1]heptan-2-amine, 1-methyl-, (1R-endo)-(9CI))-(9CI) has been found to have a variety of biochemical and physiological effects. This compound has been shown to increase the levels of certain neurotransmitters in the brain, including dopamine, norepinephrine, and serotonin. It has also been found to have antioxidant and anti-inflammatory properties, which could be beneficial for the treatment of a variety of diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Bicyclo[2.2.1]heptan-2-amine, 1-methyl-, (Bicyclo[2.2.1]heptan-2-amine, 1-methyl-, (1R-endo)-(9CI))-(9CI) in lab experiments is that it is relatively easy to synthesize and purify. This compound also has a high yield, which makes it cost-effective to produce. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood, which could make it difficult to design experiments that target specific pathways.
Direcciones Futuras
There are several future directions for research on Bicyclo[2.2.1]heptan-2-amine, 1-methyl-, (Bicyclo[2.2.1]heptan-2-amine, 1-methyl-, (1R-endo)-(9CI))-(9CI). One area of research could be focused on understanding the compound's mechanism of action in more detail. This could involve using advanced imaging techniques to visualize the compound's interactions with enzymes and other molecules. Another area of research could be focused on developing new derivatives of this compound that have improved pharmacological properties. This could involve modifying the structure of the compound to increase its potency or reduce its toxicity. Finally, future research could be focused on testing the compound in animal models to determine its efficacy in treating specific diseases.
Métodos De Síntesis
The synthesis of Bicyclo[2.2.1]heptan-2-amine, 1-methyl-, (Bicyclo[2.2.1]heptan-2-amine, 1-methyl-, (1R-endo)-(9CI))-(9CI) involves the reaction of 1,3-cyclohexadiene with methylamine in the presence of a catalyst. The reaction proceeds through a series of steps, including the formation of an intermediate imine, which is then reduced to the amine. The yield of this reaction is typically high, and the compound can be purified using standard techniques.
Aplicaciones Científicas De Investigación
Bicyclo[2.2.1]heptan-2-amine, 1-methyl-, (Bicyclo[2.2.1]heptan-2-amine, 1-methyl-, (1R-endo)-(9CI))-(9CI) has been the subject of numerous scientific studies due to its potential applications in the field of medicinal chemistry. This compound has been found to have interesting pharmacological properties, including its ability to act as a potent inhibitor of certain enzymes. It has also been found to have potential as a treatment for a variety of diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
Número CAS |
156473-11-9 |
|---|---|
Nombre del producto |
Bicyclo[2.2.1]heptan-2-amine, 1-methyl-, (1R-endo)-(9CI) |
Fórmula molecular |
C8H15N |
Peso molecular |
125.21 g/mol |
Nombre IUPAC |
(1R,2S,4S)-1-methylbicyclo[2.2.1]heptan-2-amine |
InChI |
InChI=1S/C8H15N/c1-8-3-2-6(5-8)4-7(8)9/h6-7H,2-5,9H2,1H3/t6-,7+,8-/m1/s1 |
Clave InChI |
AULUBMWNGZONOY-GJMOJQLCSA-N |
SMILES isomérico |
C[C@@]12CC[C@@H](C1)C[C@@H]2N |
SMILES |
CC12CCC(C1)CC2N |
SMILES canónico |
CC12CCC(C1)CC2N |
Sinónimos |
Bicyclo[2.2.1]heptan-2-amine, 1-methyl-, (1R-endo)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



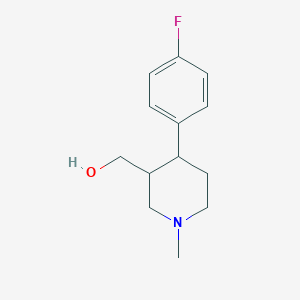
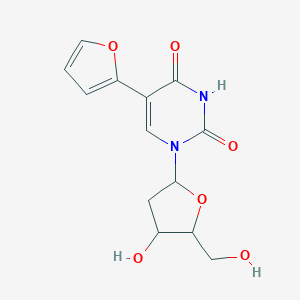
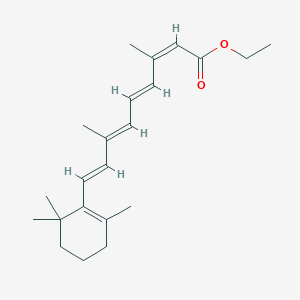
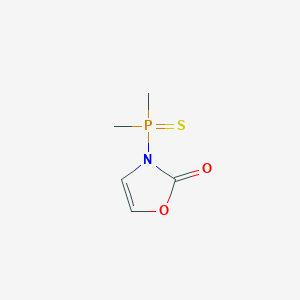
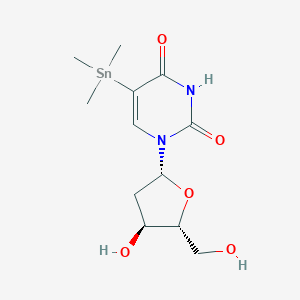
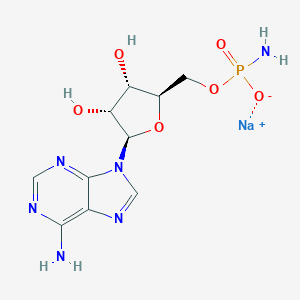
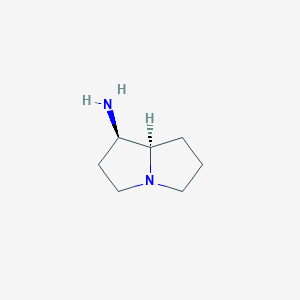
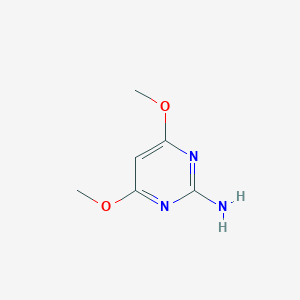
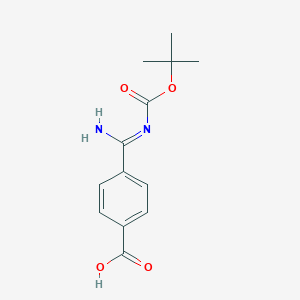
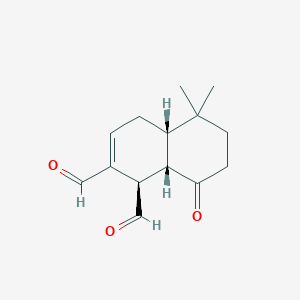
![1-Cyclopropyl-7-[2-(ethylamino)ethylamino]-6-fluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B117764.png)
